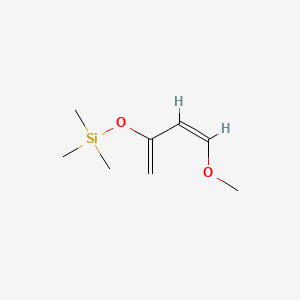
1-Methoxy-3-(trimethylsiloxy)-1,3-butadiene, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methoxy-3-(trimethylsiloxy)-1,3-butadiene, (Z)-, can be synthesized through the reaction of 1-methoxy-1,3-butadiene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally involves scaling up the laboratory procedures. The reaction conditions are optimized to ensure high yield and purity, making the compound suitable for large-scale applications .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methoxy-3-(trimethylsiloxy)-1,3-butadiene, (Z)-, primarily undergoes Diels-Alder reactions due to its electron-rich diene structure. It can also participate in other cycloaddition reactions, albeit less commonly .
Common Reagents and Conditions: In Diels-Alder reactions, this compound reacts with various dienophiles, including alkenes and alkynes, under mild to moderate temperatures. Common reagents include Lewis acids like aluminum chloride or boron trifluoride, which can enhance the reaction rate and selectivity .
Major Products: The major products formed from these reactions are typically cyclohexene derivatives. For instance, the reaction with maleic anhydride yields a cyclohexene derivative with high regio- and stereoselectivity .
Aplicaciones Científicas De Investigación
1-Methoxy-3-(trimethylsiloxy)-1,3-butadiene, (Z)-, has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Methoxy-3-(trimethylsiloxy)-1,3-butadiene, (Z)-, in Diels-Alder reactions involves a concerted pericyclic process. The electron-rich diene interacts with the electron-deficient dienophile, forming a cyclic transition state that leads to the formation of a cyclohexene derivative. This reaction is governed by orbital symmetry considerations and proceeds without intermediates .
Comparación Con Compuestos Similares
1-Methoxy-3-(trimethylsiloxy)-1,3-pentadiene: Another organosilicon compound with similar reactivity in cycloaddition reactions.
1-Methoxy-3-indolylmethyl glucosinolate: A secondary metabolite with different applications, primarily in biological systems.
Uniqueness: 1-Methoxy-3-(trimethylsiloxy)-1,3-butadiene, (Z)-, stands out due to its high reactivity and selectivity in Diels-Alder reactions. Its electron-rich nature makes it a valuable reagent in organic synthesis, enabling the formation of complex structures with high precision .
Propiedades
Número CAS |
124306-13-4 |
|---|---|
Fórmula molecular |
C8H16O2Si |
Peso molecular |
172.30 g/mol |
Nombre IUPAC |
[(3Z)-4-methoxybuta-1,3-dien-2-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C8H16O2Si/c1-8(6-7-9-2)10-11(3,4)5/h6-7H,1H2,2-5H3/b7-6- |
Clave InChI |
SHALBPKEGDBVKK-SREVYHEPSA-N |
SMILES isomérico |
CO/C=C\C(=C)O[Si](C)(C)C |
SMILES canónico |
COC=CC(=C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide,N-cyclopropyl-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12848660.png)
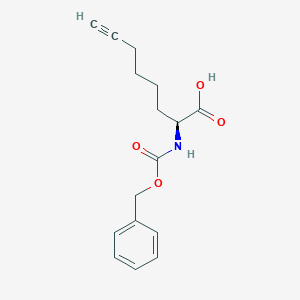
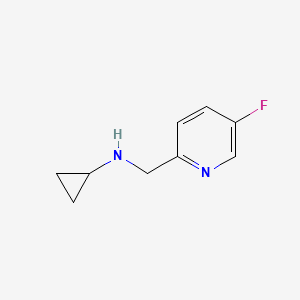
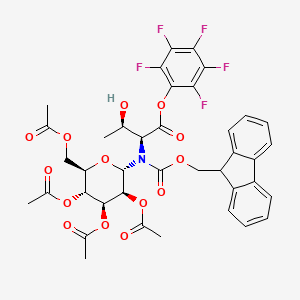
![Methanimidamide,N,N-dimethyl-N-1H-pyrrolo[3,2-b]pyridin-5-yl-](/img/structure/B12848674.png)
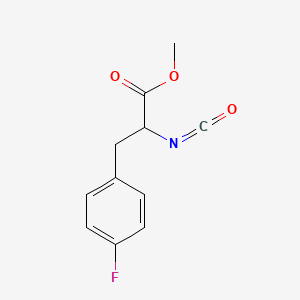
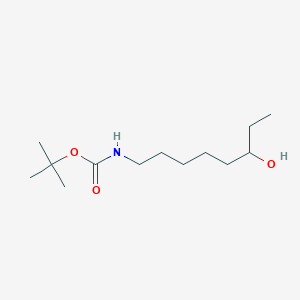
![[(1R,3S,4R)-5,5-Difluorodispiro[2.0.2.1]Hept-1-Yl]Methanol](/img/structure/B12848691.png)
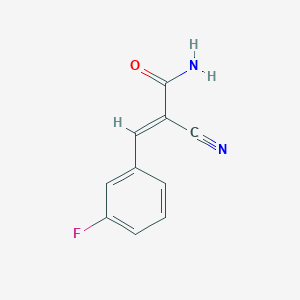

![2-methyl-N-((3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl)propane-2-sulfinamide](/img/structure/B12848709.png)


![4-Chloro-7-(2-methoxyphenyl)thieno[2,3-d]pyridazine](/img/structure/B12848719.png)
